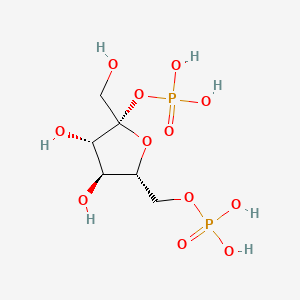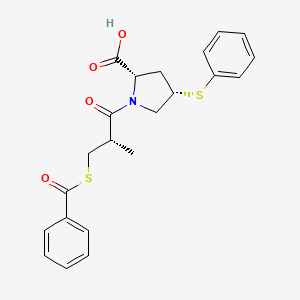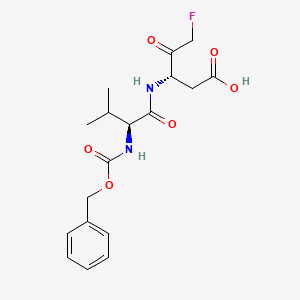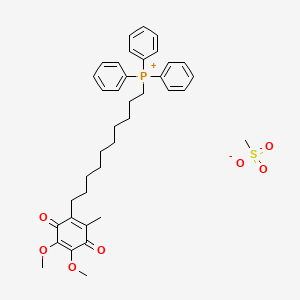![molecular formula C16H15F3N2O4 B1663520 methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 98625-26-4](/img/structure/B1663520.png)
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
描述
(S)-(-)-BAY K 8644 是一种化学化合物,用作 L 型钙通道激动剂。它是一种硝苯地平的结构类似物,主要用作生化研究工具。 该化合物以其正性肌力作用和高脂溶性而闻名 .
准备方法
合成路线及反应条件
(S)-(-)-BAY K 8644 可以通过多步合成过程来合成,该过程涉及在特定条件下使适当的起始原料发生反应 反应条件通常包括使用二甲基亚砜 (DMSO) 和乙醇等溶剂,以及温度控制和特定催化剂以促进反应 .
工业生产方法
(S)-(-)-BAY K 8644 的工业生产涉及扩大实验室合成过程。这包括优化大规模生产的反应条件,确保高纯度和产率,并实施质量控制措施。 该化合物通常以固体形式生产,并储存在受控条件下以保持其稳定性 .
化学反应分析
反应类型
(S)-(-)-BAY K 8644 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化产物。
还原: 还原反应可以被用来改变化合物中存在的硝基。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂。 反应通常在受控温度下进行,并在 DMSO 和乙醇等溶剂的存在下进行 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可能会导致胺衍生物的形成 .
科学研究应用
(S)-(-)-BAY K 8644 具有广泛的科学研究应用,包括:
化学: 用作研究钙通道活性和研究钙通道调节作用的工具。
生物学: 用于研究细胞钙信号传导及其在各种生理过程中的作用。
医学: 用于与心血管疾病相关的研究,因为它具有正性肌力和血管收缩作用。
作用机制
(S)-(-)-BAY K 8644 通过靶向 L 型电压门控钙通道发挥作用。它通过延长其开放时间来增加通过这些通道的钙离子流入。这导致细胞内钙信号增强,这对各种生理过程至关重要。 该化合物的正性肌力作用是由于其能够增加心肌细胞中的钙电流 .
相似化合物的比较
类似化合物
硝苯地平: 一种具有类似钙通道调节特性的结构类似物。
®-(+)-BAY K 8644: (S)-(-)-BAY K 8644 的对映异构体,它作为 L 型钙通道的拮抗剂。
FPL 64176: 另一种具有不同药理特性的钙通道激活剂 .
独特性
(S)-(-)-BAY K 8644 的独特性在于其对 L 型钙通道的特定激动作用,这使其有别于其作为拮抗剂起作用的对映异构体 ®-(+)-BAY K 8644。 这种独特的特性使其成为研究钙通道调节和相关生理效应的宝贵工具 .
属性
IUPAC Name |
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWDHHVRRZMEI-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424954 | |
| Record name | (S)-(-)-BAY K 8644 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98625-26-4 | |
| Record name | (-)-(S)-Bay K 8644 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98625-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-BAY K 8644 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S(-)-Bay k 8644 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of (S)-(-)-BAY K 8644?
A1: (S)-(-)-BAY K 8644 acts as an agonist of L-type calcium channels (LTCCs). [, , , ] These channels are voltage-gated calcium channels found in various tissues, including cardiac and smooth muscle.
Q2: How does (S)-(-)-BAY K 8644 interact with LTCCs?
A2: (S)-(-)-BAY K 8644 binds to a specific site on the α1 subunit of LTCCs, distinct from the binding sites of other calcium channel modulators like dihydropyridines, phenylalkylamines, and benzothiazepines. [, , , ]
Q3: What are the downstream effects of (S)-(-)-BAY K 8644 binding to LTCCs?
A3: (S)-(-)-BAY K 8644 binding enhances calcium influx into cells by promoting the opening of LTCCs. [, , , ] This increased intracellular calcium concentration leads to a range of physiological effects, including smooth muscle contraction, enhanced cardiac contractility, and neurotransmitter release.
Q4: Are there tissue-specific differences in the response to (S)-(-)-BAY K 8644?
A5: Yes, the sensitivity and response to (S)-(-)-BAY K 8644 vary across different tissues and species. [, , ] For instance, some studies show variations in the potency of (S)-(-)-BAY K 8644 in activating LTCCs in cardiac and vascular smooth muscle, potentially due to differences in LTCC subunit composition or other regulatory factors. [, ]
Q5: How do structural modifications to the (S)-(-)-BAY K 8644 molecule affect its activity?
A6: Modifying the structure of (S)-(-)-BAY K 8644 can drastically alter its activity, potency, and selectivity. [, , ] For example, changing the substituents on the dihydropyridine ring can influence its binding affinity for LTCCs. [] The stereochemistry at the chiral center is crucial, with the (S)-enantiomer exhibiting agonist activity, while the (R)-enantiomer acts as an antagonist. [, ]
Q6: What in vitro models have been used to study the effects of (S)-(-)-BAY K 8644?
A8: (S)-(-)-BAY K 8644 has been extensively studied in various in vitro models, including isolated tissues (e.g., rat tail artery, guinea pig ileum), cultured cells (e.g., A7r5 smooth muscle cells, chick neural retina cells), and membrane preparations. [, , ] These models allow for the investigation of its effects on LTCC activity, contractility, calcium influx, and other cellular processes.
Q7: What animal models have been used to investigate the in vivo effects of (S)-(-)-BAY K 8644?
A9: Animal models, such as rats, mice, and dogs, have been employed to evaluate the in vivo effects of (S)-(-)-BAY K 8644. [, , ] These studies have investigated its effects on blood pressure, heart rate, cardiac contractility, and other physiological parameters.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















